molecular formula C8H7ClFNO3 B1456275 1-(Chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene CAS No. 1257997-14-0

1-(Chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene

Cat. No. B1456275
Key on ui cas rn: 1257997-14-0
M. Wt: 219.6 g/mol
InChI Key: VCLVZQGCQXDZJK-UHFFFAOYSA-N
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Patent
US09096624B2

Procedure details

A mixture of 1-(chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene (Compound 130C, 1.578 g, 7.186 mmol) and triethyl phosphite (1.43 g, 8.62 mmol) was heated at 100° C. for 16 h in a sealed tube. After concentrating the reaction mixture under reduced pressure, the crude product was purified by silica gel chromatography on an ISCO combi-flash system using DCM/MeOH as eluent (100:0→95:5) to give an orange oil, 800 mg (35% yield). 1H NMR (CDCl3, 400 MHz): δ=1.30 (t, J=7.07 Hz, 6 H), 3.20-3.27 (m, 2 H), 3.97 (s, 3 H), 4.11 (dd, J=8.08, 7.07 Hz, 4 H), 7.17 (dd, J=5.94, 2.65 Hz, 1 H), 7.67 (dd, J=8.72, 0.88 Hz, 1 H). MS (ES+): m/z 322.09 [MH+] (TOF, polar).
Quantity
1.578 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[C:6]([N+:11]([O-:13])=[O:12])=[CH:5][C:4]=1[F:14].[P:15]([O:22]CC)([O:19][CH2:20][CH3:21])[O:16][CH2:17][CH3:18]>>[F:14][C:4]1[CH:5]=[C:6]([N+:11]([O-:13])=[O:12])[C:7]([O:9][CH3:10])=[CH:8][C:3]=1[CH2:2][P:15](=[O:22])([O:19][CH2:20][CH3:21])[O:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
1.578 g
Type
reactant
Smiles
ClCC1=C(C=C(C(=C1)OC)[N+](=O)[O-])F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=C(C=C(C(=C1)OC)[N+](=O)[O-])F
Name
Quantity
1.43 g
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the reaction mixture under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel chromatography on an ISCO combi-flash system
CUSTOM
Type
CUSTOM
Details
to give an orange oil, 800 mg (35% yield)

Outcomes

Product
Name
Type
Smiles
FC1=C(CP(OCC)(OCC)=O)C=C(C(=C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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